molecular formula C26H18Br2N2O3 B417116 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

Cat. No.: B417116
M. Wt: 566.2g/mol
InChI Key: AFJFLBUTAWDTKS-UHFFFAOYSA-N
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Description

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, naphthalene, and benzooxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. The process begins with the bromination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The naphthalene and benzooxazole groups are then incorporated through a series of condensation reactions, often using catalysts to facilitate the formation of the imino and methyl linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-6-methoxy-2-[(2-naphthalen-2-yl-benzooxazol-5-ylimino)-methyl]-phenol
  • 3,4-Dibromo-6-ethoxy-2-[(2-naphthalen-2-yl-benzimidazol-5-ylimino)-methyl]-phenol

Uniqueness

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties

Properties

Molecular Formula

C26H18Br2N2O3

Molecular Weight

566.2g/mol

IUPAC Name

3,4-dibromo-6-ethoxy-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C26H18Br2N2O3/c1-2-32-23-13-20(27)24(28)19(25(23)31)14-29-18-9-10-22-21(12-18)30-26(33-22)17-8-7-15-5-3-4-6-16(15)11-17/h3-14,31H,2H2,1H3

InChI Key

AFJFLBUTAWDTKS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)Br)Br

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)Br)Br

Origin of Product

United States

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